N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide
CAS No.: 883964-02-1
Cat. No.: VC6504323
Molecular Formula: C20H13NO3S
Molecular Weight: 347.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883964-02-1 |
|---|---|
| Molecular Formula | C20H13NO3S |
| Molecular Weight | 347.39 |
| IUPAC Name | N-(4-oxo-3-phenylthiochromen-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H13NO3S/c22-18-14-9-4-5-11-16(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)15-10-6-12-24-15/h1-12H,(H,21,23) |
| Standard InChI Key | DPUKSTWLNLJUBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, N-(4-oxo-3-phenylthiochromen-2-yl)furan-2-carboxamide, reflects its hybrid structure combining a thiochromenone scaffold with a furan carboxamide side chain. Key structural features include:
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A thiochromenone core (benzothiopyran-4-one), comprising a fused benzene and thiopyran ring system with a ketone group at position 4.
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A phenyl substituent at position 3 of the thiochromenone ring.
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A furan-2-carboxamide group linked via an amide bond to the thiochromenone’s position 2.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 347.4 g/mol |
| Key functional groups | Ketone, amide, furan, phenyl |
The molecular formula and weight were derived from structural analysis, considering the contributions of each subunit. The planar aromatic systems (thiochromenone and furan) suggest potential for π–π stacking interactions, while the amide bond facilitates hydrogen bonding—critical for biological interactions .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HSO, reflux | 65–75 | |
| Amidation | Furan-2-carbonyl chloride, EtN | 80–85 |
Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as demonstrated for related heterocyclic systems .
| Compound Class | Target Pathogen | Activity (MIC/EC) |
|---|---|---|
| Furan-2-carboxamides | S. aureus, E. coli | 150.7–295 μg/mL |
| Thiochromene derivatives | P. falciparum | <10 μM |
The target compound’s sulfur atom may enhance membrane permeability, while the furan ring contributes to electron-deficient interactions with microbial enzymes .
Anticancer Activity
Furan carboxamides have demonstrated cytotoxicity against cancer cell lines:
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Carbamothioyl-furan-2-carboxamides reduced viability of HepG2 hepatocellular carcinoma cells to 33.29% at 20 μg/mL .
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Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., nitro) enhance potency by modulating electron density in the aromatic system .
Table 4: Cytotoxicity Data for Furan Carboxamides
| Compound | Cell Line (IC) | Viability Reduction |
|---|---|---|
| p-Tolylcarbamothioyl | HepG2 | 33.29% at 20 μg/mL |
| 2,4-Dinitrophenyl | MCF-7 | 45.12% at 20 μg/mL |
The thiochromenone core may intercalate DNA or inhibit topoisomerases, though specific mechanistic studies are needed .
Mechanistic Insights and Molecular Interactions
Enzyme Inhibition
Thiochromene derivatives act as cholinesterase inhibitors, with IC values comparable to galantamine (e.g., 1.2 μM for AChE) . The target compound’s amide group likely forms hydrogen bonds with catalytic triads in enzyme active sites.
Antioxidant Properties
Amino-substituted thiophene carboxamides exhibited 62% ABTS radical scavenging, surpassing ascorbic acid in some cases . The furan ring’s conjugated system may stabilize free radicals, though this requires validation.
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